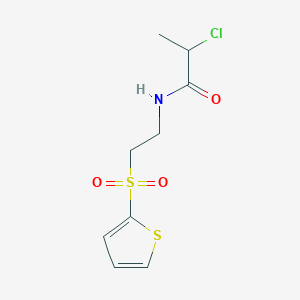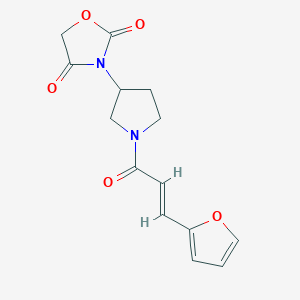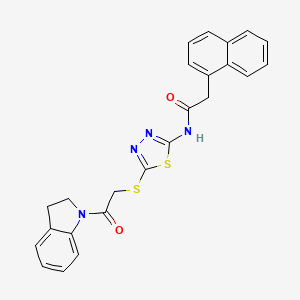
2-Chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer treatment. It was first identified as a p53 stabilizing agent, meaning that it can help to increase the levels of the tumor suppressor protein p53 in cells. This is important because p53 plays a critical role in preventing the development and progression of cancer.
Mecanismo De Acción
2-Chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide works by binding to the hydrophobic pocket of p53, which stabilizes the protein and prevents it from being degraded. This leads to an increase in the levels of p53 in cells, which can then activate downstream signaling pathways that induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can increase the levels of p53 in cells, induce cell cycle arrest and apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to have anti-inflammatory effects and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide is that it is a small molecule that can be easily synthesized and modified. This makes it a useful tool for studying the role of p53 in cancer and other diseases. However, one limitation of this compound is that it can have off-target effects on other proteins and pathways, which can complicate its use in experiments.
Direcciones Futuras
There are a number of future directions for research on 2-Chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide. One area of interest is the development of more potent and selective p53 stabilizers that can be used as cancer therapeutics. In addition, there is interest in using this compound and other p53 stabilizers to treat other diseases, such as neurodegenerative disorders. Finally, there is ongoing research into the mechanism of action of this compound and how it interacts with other proteins and pathways in cells.
Métodos De Síntesis
2-Chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide can be synthesized using a variety of methods, including the reaction of 2-chloroethylsulfonyl chloride with 2-thiopheneethanol in the presence of a base such as sodium hydroxide. The resulting intermediate can then be reacted with propanamide to yield the final product.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide has been studied extensively in the context of cancer research. It has been shown to increase the stability and activity of p53, which can help to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S2/c1-7(10)9(12)11-4-6-16(13,14)8-3-2-5-15-8/h2-3,5,7H,4,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFARYZOOLQXCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)C1=CC=CS1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2588375.png)
![4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2588376.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2588377.png)
![6-(3,4-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2588378.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2588379.png)




![N-(4-bromobenzyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2588388.png)
![7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2588392.png)

![ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2588394.png)